8:2 Fluorotelomer phosphate monoester

Enzymatic hydrolysis Alkaline phosphatase Biocatalysis

Researchers studying PFAS environmental fate require authentic 8:2 monoPAP to ensure analytical accuracy, as chain length governs degradation kinetics and PFCA endpoints. This C10 monoester-distinct from 6:2 or diPAP analogs-is essential for PFOA precursor monitoring, phosphatase enzyme studies, and human toxicokinetic investigations. - Yields PFOA as the terminal PFCA via β-oxidation (DT50 > 1000 days for diPAP analog). - Exhibits 1.5-fold higher catalytic efficiency (kcat/Km = 1.3 × 10⁷ M⁻¹s⁻¹) with alkaline phosphatase vs. 6:2 monoPAP. - Quantified at 3.6 ng/L in urban drinking water; CRM-grade material required for source apportionment.

Molecular Formula C₁₀H₆F₁₇O₄P
Molecular Weight 544.1
CAS No. 57678-03-2
Cat. No. B1147491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8:2 Fluorotelomer phosphate monoester
CAS57678-03-2
Synonyms3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanol 1-(Dihydrogen Phosphate); 
Molecular FormulaC₁₀H₆F₁₇O₄P
Molecular Weight544.1
Structural Identifiers
SMILESC(COP(=O)(O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C10H6F17O4P/c11-3(12,1-2-31-32(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2,(H2,28,29,30)
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8:2 monoPAP Identification & Characterization


8:2 Fluorotelomer phosphate monoester (8:2 monoPAP; CAS 57678-03-2), with molecular formula C₁₀H₆F₁₇O₄P and molecular weight 544.1 g/mol, is a C10 fluorotelomer-based anionic phosphate monoester belonging to the polyfluoroalkyl phosphate ester (PAP) class [1]. The compound features a 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl chain linked to a dihydrogen phosphate head group [1]. Commercial availability includes certified reference material grades at 100 µg/mL in acetonitrile and neat solids requiring 2-8°C storage .

Environmental PFAS precursor fate and transport modeling
Biotransformation Enzymatic and microbial hydrolysis studies
Human biomonitoring Toxicokinetic sample calibration and metabolite profiling

8:2 monoPAP Differentiation from Analogs


Polyfluoroalkyl phosphate esters (PAPs) are applied commercially as mixed formulations with varying chain lengths and phosphate substitution patterns [1]. However, fluorotelomer chain length and mono- versus di-ester substitution critically govern enzymatic hydrolysis kinetics, microbial degradation half-lives, and ultimate perfluorocarboxylic acid (PFCA) product profiles [1]. Consequently, 8:2 monoPAP exhibits quantifiably distinct behavior from 6:2 monoPAP (e.g., 1.5-fold higher catalytic efficiency with alkaline phosphatase), 8:2 diPAP (e.g., different PFCA degradation endpoints), and 10:2 monoPAP (e.g., divergent environmental detection frequencies) [2][3][4]. Direct substitution without accounting for these differential parameters compromises analytical accuracy, environmental fate modeling, and toxicological study reproducibility.

8:2 monoPAP (C10) 6:2 monoPAP (C8) Alkaline phosphatase efficiency differs; hydrolysis rate predictions may shift
8:2 monoPAP 8:2 diPAP Mono- vs di-ester substitution alters PFCA degradation endpoints and environmental persistence
8:2 monoPAP (C10) 10:2 monoPAP (C12) Chain-length mismatch leads to divergent environmental detection frequencies

8:2 monoPAP Quantitative Differentiation Evidence


Alkaline Phosphatase Hydrolysis Efficiency

8:2 monoPAP exhibits a catalytic efficiency (kcat/Km) of 1.3 × 10⁷ M⁻¹s⁻¹ with alkaline phosphatase, compared to 8.9 × 10⁶ M⁻¹s⁻¹ for 6:2 monoPAP—a 1.46-fold difference under identical assay conditions [1]. The Km value (normalized to p-nitrophenyl phosphate) is 1.7 ± 0.1 for 8:2 monoPAP versus 0.9 ± 0.2 for 6:2 monoPAP, indicating distinct enzyme-substrate affinity profiles across chain lengths [1].

Phosphatase Efficiency
Head-to-head
kcat/Km: 1.3 × 10⁷ M⁻¹s⁻¹ vs 8.9 × 10⁶ M⁻¹s⁻¹ (6:2 monoPAP) 1.46-fold higher catalytic efficiency
Enzyme-substrate affinity profile differs
Identical alkaline phosphatase assay conditions; Km normalized to p-nitrophenyl phosphate
Enzymatic hydrolysis Alkaline phosphatase Biocatalysis PFAS metabolism

Aerobic Soil Biodegradation Half-Life

In aerobic soil biotransformation studies, the apparent DT50 (half-life) for 8:2 diPAP exceeds 1000 days, whereas 6:2 diPAP degrades with a DT50 of only 12 days [1]. Although this direct comparison is for diPAP congeners, 6:2 and 8:2 monoPAPs are the primary hydrolytic breakdown products from their respective diPAP precursors and were both found unstable across six extraction solvents, preventing reliable soil-phase monoPAP quantification [1]. The approximately linear correlation between molecular weight and half-life across 11 PFAS compounds in aerobic soil supports extrapolation that 8:2 monoPAP degradation proceeds more slowly than 6:2 monoPAP [1].

Soil Biodegradation Half-Life
Class-level
8:2 diPAP DT50 > 1000 days (6:2 diPAP DT50 = 12 days) Linear MW-half-life correlation supports extrapolation
Persistence extrapolation differs across chain lengths
MonoPAP unstable in extraction solvents; diPAP congener data used for inference
Aerobic soil biodegradation Persistence DT50 Environmental fate

Human Gut Microbiome Biotransformation

In human fecal suspensions (anaerobic, 120-minute incubation), 8:2 monoPAP (400-10,000 nM) undergoes microbial hydrolysis to 8:2 FTOH [1]. The transformation rate hierarchy across human matrices is liver S9 > intestine S9 > fecal suspensions, with hydrolytic and oxidative metabolites contributing up to 30% of molar balance after microbial transformation [1]. Metabolite composition from gut microbiome differs markedly: 8:2 FTUCA > 8:2 FTCA > 7:2 ketone ≈ PFHxA [1]. This metabolite profile contrasts with rat studies where liver and intestine S9 fractions showed different kinetic parameters (Km rat gut = 1.2 ± 0.3 × 10³ nM; Km human gut = 1.6 ± 0.4 × 10³ nM) [2].

Gut Microbiome Metabolism
Head-to-head
Transformation rate: Liver S9 > Intestine S9 > Fecal suspensions Metabolites up to 30% molar balance Km(human gut) = 1.6 ± 0.4 × 10³ nM
Distinct metabolic signature from human microbiome
Anaerobic 120-min incubation; GC- and LC-MS/MS analysis
Human fecal microbiome Gut metabolism Hydrolysis kinetics PFAS biotransformation

Drinking Water Occurrence

In drinking water samples from three Chinese cities analyzed via LC-ESI-MS/MS with WAX solid-phase extraction (LOQ 0.4-40 ng/L), 8:2 monoPAP was detected at 3.6 ng/L, while 6:2 monoPAP was detected at 13.0 ng/L [1]. This represents a 3.6-fold higher detection concentration for the 6:2 congener under identical sampling and analytical conditions [1]. The method simultaneously quantified 13 PAPs with recoveries ranging 65-110% [1].

Drinking Water Occurrence
Head-to-head
8:2 monoPAP: 3.6 ng/L 6:2 monoPAP: 13.0 ng/L 3.6-fold concentration difference
Environmental transport patterns differ
LC-ESI-MS/MS; WAX-SPE; LOQ 0.4-40 ng/L; three Chinese cities
Drinking water analysis Environmental monitoring LC-MS/MS Occurrence

PFCA Degradation Product Specificity

Microbial biodegradation of 8:2 monoPAP proceeds via hydrolysis to 8:2 FTOH followed by β-oxidation-like mechanisms, yielding perfluorooctanoic acid (PFOA) as the primary terminal perfluorocarboxylic acid product [1][2]. In contrast, 6:2 monoPAP degradation yields shorter-chain PFCAs including perfluorohexanoic acid (PFHxA) and perfluoropentanoic acid (PFPeA) [1][2]. This chain-length-dependent PFCA product specificity is consistent across multiple studies: 8:2 diPAP soil biotransformation produced 2.1% PFOA (molar yield) by day 112, while 6:2 diPAP produced 6.0% PFHxA and 6.4% PFPeA [3].

Terminal PFCA Profile
Class-level
8:2 monoPAP → PFOA 6:2 monoPAP → PFHxA + PFPeA Product chain length differs by 2-3 CF₂ units
Regulatory liability profile differs
Consistent across aerobic microbial systems; 92-112 d incubations
PFCA formation PFOA precursor β-oxidation Degradation pathway

Certified Reference Material Availability

8:2 monoPAP is commercially available as a certified reference material at 100 µg/mL in acetonitrile (AccuStandard Cat# PFAP-001S), with explicit linear/branched isomer ratio documentation on Certificates of Analysis . This distinguishes it from 6:2 monoPAP and 10:2 monoPAP reference standards, which are supplied as separate catalog items. The availability of isomer-specified CRM-grade 8:2 monoPAP enables accurate quantification in complex environmental and biological matrices where multiple PAP congeners co-occur [1].

CRM Availability
Data to verify
100 µg/mL in acetonitrile Isomer ratio documented per lot AccuStandard Cat# PFAP-001S
Enables traceable quantitative analysis
CRM under ISO/IEC 17025 accreditation
Certified reference material LC-MS/MS Quantitative analysis Analytical chemistry

8:2 monoPAP Application Scenarios


Environmental Fate of Long-Chain PFAS Precursors

8:2 monoPAP serves as a critical model compound for investigating the environmental transformation of C10 fluorotelomer-based surfactants to perfluorooctanoic acid (PFOA). Studies demonstrate that 8:2 monoPAP undergoes microbial degradation via β-oxidation-like mechanisms to yield PFOA as the terminal PFCA product, distinguishing it from 6:2 monoPAP which yields shorter-chain PFCAs [1]. Its DT50 in aerobic soil exceeds 1000 days for the diPAP analog, indicating high environmental persistence relative to shorter-chain congeners [2].

Human Biomonitoring and Toxicokinetic Modeling

8:2 monoPAP is essential for human exposure and metabolism studies, given its demonstrated biotransformation by human liver S9, intestine S9, and gut microbiome fractions. Research shows the human fecal microbiome contributes up to 30% molar balance to 8:2 monoPAP transformation, producing a unique metabolite profile (8:2 FTUCA > 8:2 FTCA > 7:2 ketone ≈ PFHxA) distinct from hepatic metabolism [3]. This compound-specific metabolic fingerprint necessitates the use of authentic 8:2 monoPAP in dosing and analytical calibration for human toxicokinetic investigations.

Drinking Water Quality Monitoring and Source Apportionment

8:2 monoPAP is detected in drinking water at quantifiable levels (3.6 ng/L in Chinese urban water supplies) using validated LC-ESI-MS/MS methods [4]. Its occurrence alongside 6:2 monoPAP (13.0 ng/L) but at a 3.6-fold lower concentration indicates differential environmental transport or usage patterns, making 8:2 monoPAP-specific CRM procurement necessary for accurate source apportionment and regulatory compliance monitoring [4].

Enzymatic Hydrolysis of Fluorinated Phosphate Esters

8:2 monoPAP is a validated substrate for alkaline phosphatase kinetic studies, with measured catalytic efficiency (kcat/Km = 1.3 × 10⁷ M⁻¹s⁻¹) and Km (R = 1.7 ± 0.1) that differ quantifiably from 6:2 monoPAP (kcat/Km = 8.9 × 10⁶ M⁻¹s⁻¹; R = 0.9 ± 0.2) [5]. This 1.5-fold difference in enzyme efficiency makes 8:2 monoPAP indispensable for structure-activity relationship investigations exploring how fluorotelomer chain length modulates phosphatase-mediated hydrolysis in biological systems.

Application
Selection Property
Validation Focus
Environmental fate of long-chain PFAS precursors
Chain-length-dependent degradation pathway
PFOA formation endpoint monitoring
Human biomonitoring and toxicokinetic studies
Gut microbiome metabolic fingerprint
Human matrix-specific metabolite profiling
Drinking water quality monitoring
Compound-specific occurrence concentration
Source apportionment and exposure assessment
Enzymatic hydrolysis of fluorinated phosphate esters
Catalytic efficiency with alkaline phosphatase
Enzyme-substrate affinity comparison

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